4-Phenylpiperazin-1-amine

Description

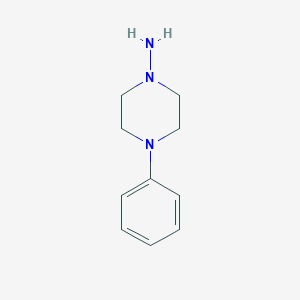

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAURIJZNKHAJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509256 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14340-32-0 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Phenylpiperazine Scaffold: a Privileged Structure in Medicinal Chemistry

The phenylpiperazine moiety is widely recognized as a "privileged scaffold" in drug discovery. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. The utility of the piperazine (B1678402) ring is attributed to its unique physicochemical properties. acs.org It is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, which can be readily substituted to modulate properties such as solubility, basicity, and chemical reactivity. acs.org The presence of the phenyl group attached to one of the nitrogen atoms provides a hydrophobic region that can engage in various interactions with biological macromolecules.

The strategic importance of the N-phenylpiperazine subunit is underscored by its presence in numerous approved drugs and clinical trial candidates, particularly those targeting the central nervous system (CNS). biomedpharmajournal.org Its ability to cross the blood-brain barrier, a critical feature for CNS-active drugs, has made it a favored component in the design of agents for mental health disorders. isaacpub.org Furthermore, the phenylpiperazine core can be found in compounds developed for a range of other therapeutic areas, including anticancer, anti-inflammatory, and antidiabetic agents. biomedpharmajournal.orgbioline.org.br

A Historical Perspective and the Evolution of Research

The exploration of phenylpiperazine derivatives in medicinal chemistry has a rich history, with some of the foundational research dating back to the mid-20th century. Early studies, such as the synthesis of 2-phenylpiperazine (B1584378) and its derivatives in 1966, laid the groundwork for future investigations into this class of compounds. acs.org Initially, much of the focus was on their potential applications in treating CNS disorders. biomedpharmajournal.org This was driven by the discovery that many N-phenylpiperazine derivatives exhibit significant affinity for various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors. biomedpharmajournal.org

Over the decades, the perception of the N-phenylpiperazine scaffold has evolved from being primarily a "CNS structure" to a more versatile and widely applicable molecular template. biomedpharmajournal.org Researchers have demonstrated that by strategically modifying the substitution pattern on both the phenyl ring and the second nitrogen of the piperazine (B1678402) ring, the resulting derivatives can be tailored to interact with a diverse array of biological targets. biomedpharmajournal.org This has led to a diversification of research into new therapeutic fields beyond CNS disorders. biomedpharmajournal.org

Broad Scope of Academic Investigation into 4 Phenylpiperazin 1 Amine and Its Derivatives

Established Synthetic Routes to this compound

The synthesis of this compound can be approached through two primary strategies: constructing the piperazine (B1678402) ring onto a phenyl precursor or by functionalizing a pre-existing 1-phenylpiperazine (B188723) molecule.

A classical and widely utilized method for constructing the 1-phenylpiperazine core involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034). nih.govsemanticscholar.org This reaction establishes the heterocyclic piperazine ring directly onto the phenyl group. The general scheme involves reacting an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride, often under basic conditions, to yield the corresponding 1-arylpiperazine. nih.govsciencemadness.org While effective, this method involves handling nitrogen mustards, which are hazardous intermediates. sciencemadness.org

More contemporary approaches to forming the aryl-piperazine bond include transition-metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. sciencemadness.org In this strategy, an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) is coupled with a suitable piperazine, often mono-protected with a Boc group (mono-Boc-piperazine), in the presence of a palladium catalyst and a ligand. sciencemadness.org The Boc-protecting group can then be removed to yield 1-phenylpiperazine, which serves as the immediate precursor for the final functionalization step to introduce the amine moiety.

A highly efficient and direct route to this compound begins with the commercially available 1-phenylpiperazine. This approach is a classic example of functional group interconversion (FGI), where one functional group is transformed into another. imperial.ac.uk The synthesis proceeds in a two-step sequence:

Nitrosation: 1-Phenylpiperazine is treated with a nitrosating agent, such as tert-butyl nitrite (B80452) or nitrous acid, to form the intermediate N-nitroso-4-phenylpiperazine. nih.gov

Reduction: The resulting nitroso derivative is then reduced to the desired primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, affording this compound in good yield. nih.govscribd.com

This FGI strategy is often preferred due to the ready availability of the starting material and the reliable nature of the nitrosation and reduction steps. nih.gov

Following synthesis, this compound is typically purified using standard laboratory techniques. The most common methods reported are column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system like ethanol/water to isolate the pure compound. benchchem.com

The structural confirmation of this compound relies on a combination of spectroscopic methods. These analyses provide unambiguous evidence of the compound's identity and purity.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference(s) |

| ¹H NMR | Signals for aromatic protons (typically in the range of δ 6.8–7.3 ppm). Signals for piperazine ring protons (CH₂) appear as multiplets. A characteristic broad singlet for the primary amine (NH₂) protons. nih.govshd-pub.org.rs | nih.govshd-pub.org.rs |

| ¹³C NMR | Aromatic carbon signals observed in the expected downfield region. Four distinct signals corresponding to the carbon atoms of the piperazine ring. nih.govmdpi.com | nih.govmdpi.com |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine. C-H stretching for aromatic and aliphatic groups. C-N stretching vibrations. shd-pub.org.rsmdpi.com | shd-pub.org.rsmdpi.com |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (C₁₀H₁₅N₃, approx. 177.25 g/mol ). High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation. nih.govnih.gov | nih.govnih.gov |

Systematic Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile starting point for generating extensive libraries of analogs for structure-activity relationship (SAR) studies. Derivatization can be systematically targeted at the piperazine nitrogens or the phenyl ring.

The primary amino group at the N-1 position of the piperazine ring is a key handle for chemical modification. Its nucleophilic nature allows for a variety of transformations to introduce diverse functional groups.

Table 2: Common Derivatization Reactions at the N-1 Amino Group

| Reaction Type | Reagent(s) | Product Class | Description | Reference(s) |

| Hydrazone Formation | Aldehydes (Aromatic or Aliphatic) | Hydrazones | Condensation reaction between the primary amine and an aldehyde, typically under heating in a solvent like toluene. | nih.gov |

| Hydrazide Formation | Acid Chlorides | Hydrazides | Acylation of the primary amine with an acid chloride to form a stable amide-like linkage. | nih.gov |

| Thiourea (B124793) Formation | Isothiocyanates | Thioureas | Addition reaction with an isothiocyanate, often used to link different molecular fragments. | nih.gov |

| Urea (B33335) Formation | Isocyanates or Carbamates | Ureas | Reaction with an isocyanate or an activated carbamate (B1207046) to form urea derivatives. | nih.gov |

These reactions allow for the exploration of how different substituents attached to the N-1 position influence the molecule's properties.

Introducing substituents onto the phenyl ring is another critical strategy for modulating the molecule's characteristics. While direct electrophilic aromatic substitution on the final compound is possible, it is more common and regiochemically controlled to build the molecule from an already substituted precursor. This involves starting the synthesis (as described in section 2.1.1) with a substituted aniline or a substituted 1-phenylpiperazine. tandfonline.com This approach allows for precise placement of various electronic and steric groups on the aromatic ring.

Table 3: Phenyl Ring Substitutions via Precursor Synthesis

| Desired Substituent | Example Starting Material | Significance | Reference(s) |

| Fluoro (F) | 1-(2-Fluorophenyl)piperazine, 1-(4-Fluorophenyl)piperazine | Modifies electronic properties and can enhance metabolic stability. | tandfonline.comnih.gov |

| Chloro (Cl) | 1-(2,3-Dichlorophenyl)piperazine | Increases lipophilicity and provides additional interaction points. | shd-pub.org.rs |

| Methyl (CH₃) | 1-(4-Methylphenyl)piperazine | Adds a small, lipophilic group, influencing binding and toxicity profiles. nih.gov | nih.gov |

| Methoxy (B1213986) (OCH₃) | 1-(2-Methoxyphenyl)piperazine | Acts as a hydrogen bond acceptor and alters electronic distribution. tandfonline.com | tandfonline.com |

| Trifluoromethyl (CF₃) | 1-(3-(Trifluoromethyl)phenyl)piperazine | A strong electron-withdrawing group that significantly impacts lipophilicity and metabolic stability. | nih.govmdpi.com |

By selecting the appropriate substituted starting material, a wide array of analogs with diverse phenyl ring functionalities can be systematically synthesized and evaluated. nih.gov

Introduction of Bridging Units and Linkers in this compound Conjugates

The conjugation of this compound to other molecular entities often involves the use of bridging units or linkers to modulate the pharmacological profile of the resulting compound. These linkers can vary in length and chemical nature, influencing properties such as receptor affinity and selectivity.

A common strategy involves the use of alkyl chains as linkers. For instance, in the synthesis of selective dopamine D3 receptor ligands, an N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamide structure was prepared. acs.org In this series, the butyl group acts as a linker connecting the phenylpiperazine core to an arylcarboxamide moiety. acs.org The nature of this linker is critical; studies have shown that replacing a carboxamide linker with an amine-based linker in certain 4-phenylpiperazine compounds can dramatically decrease binding affinity at the D3 receptor by over 100-fold, highlighting the linker's pivotal role in receptor interaction. acs.org

Another example is the use of a propan-1-amine linker. The synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine (B1266910) is frequently achieved through the alkylation of 4-phenylpiperazine with 3-chloropropylamine (B7771022) or 3-bromopropan-1-amine. benchchem.com This reaction proceeds via an SN2 mechanism where the nucleophilic piperazine nitrogen attacks the electrophilic carbon of the haloalkylamine. benchchem.com

Furthermore, the development of ligands for the sigma-1 (σ1) receptor has utilized ether-containing linkers. rsc.orgresearchgate.net For example, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) was synthesized by reacting 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 1-bromo-2-fluoroethane, introducing a fluoroethoxy linker. rsc.orgresearchgate.net

The table below summarizes various linkers used in the synthesis of this compound derivatives and the corresponding synthetic methods.

| Linker Type | Example Linker | Synthetic Method | Resulting Conjugate Class |

| Alkylcarboxamide | Butylcarboxamide | Amide coupling | Dopamine D3 Receptor Ligands |

| Alkylamine | Propan-1-amine | SN2 alkylation with haloalkylamine | General Phenylpiperazine Derivatives |

| Alkoxy | Fluoroethoxy | Alkylation with bromoalkylether | Sigma-1 Receptor Ligands |

| Thiazolo[5,4-d]pyrimidine (B3050601) | 2-((4-phenylpiperazin-1-yl)methyl) | Reaction with 2-(chloromethyl) derivative | Selective D4-Ligands |

Chiral Synthesis and Stereoisomer Separation in this compound Derived Compounds

The introduction of chirality into this compound derivatives can significantly impact their biological activity and receptor selectivity. Research has focused on both the direct synthesis of specific stereoisomers (chiral synthesis) and the separation of racemic mixtures.

In one study, methyl groups were introduced at the C2 or C3 position of the piperazine ring, creating a chiral center. acs.org This allowed for the generation and subsequent separation of stereoisomers, which exhibited distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors. acs.org While specific methods for the chiral synthesis of these methyl-substituted piperazines are not detailed, the study emphasizes the importance of chirality in achieving receptor selectivity. acs.org

A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters has been developed, featuring the synthesis of a key chiral 1,2-diamine intermediate that undergoes annulation. nih.gov Although this route was successfully applied to the synthesis of 3-phenyl piperazine-2-acetic acid ester, the final products reportedly underwent racemization, indicating challenges in maintaining stereochemical integrity. nih.gov

The separation of stereoisomers is often accomplished using chiral chromatography. rsc.org Supercritical fluid chromatography (SFC) has been employed for the separation of complex mixtures of stereoisomers, utilizing columns such as Amylose tris[(S)-α-methylbenzylcarbamate] (AS-H) and Amylose tris(3,5-dimethylphenylcarbamate) (AD-H). google.com Chiral gas chromatography (GC) is another technique, often using capillary columns with derivatized cyclodextrin (B1172386) macromolecules as the stationary phase to achieve enantiomeric separation. gcms.cz For analytes with poor volatility, derivatization is a common strategy to make them more amenable to GC analysis. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a Daicel Chiralcel OD-H column, has also been successfully used to separate enantiomers of piperazine derivatives. rsc.orgbeilstein-journals.org

The development of chiral derivatization reagents is another approach. For example, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine has been proposed as a novel chiral derivatization reagent for the HPLC analysis of carboxylic acid enantiomers. researchgate.net

The table below provides an overview of methods used for stereoisomer separation of chiral this compound analogues.

| Separation Technique | Chiral Stationary Phase/Reagent | Application |

| Supercritical Fluid Chromatography (SFC) | Amylose tris[(S)-α-methylbenzylcarbamate] (AS-H), Amylose tris(3,5-dimethylphenylcarbamate) (AD-H) | Separation of complex mixtures of stereoisomers. google.com |

| High-Performance Liquid Chromatography (HPLC) | Daicel Chiralcel OD-H column | Separation of (R)- and (S)-isomers of piperazine derivatives. rsc.org |

| Gas Chromatography (GC) | Derivatized cyclodextrin | General enantiomeric separation. gcms.cz |

| Chiral Derivatization followed by HPLC | (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine | Analysis of carboxylic acid enantiomers. researchgate.net |

Advanced Synthetic Approaches and Green Chemistry Considerations in this compound Chemistry

Modern synthetic strategies for this compound and its derivatives are increasingly focused on improving efficiency, reducing waste, and utilizing more environmentally benign methods. These include catalytic approaches, one-pot reactions, and flow chemistry applications.

Catalytic Methods in this compound Synthesis and Derivatization

Catalytic methods are pivotal in the synthesis and functionalization of the 4-phenylpiperazine scaffold, offering high efficiency and selectivity. acs.org Transition-metal catalysts, in particular, have been widely employed.

For instance, rhodium-catalyzed hydroaminomethylation has been used for the synthesis of complex piperidines, which are structurally related to piperazines. acs.org Palladium catalysts, such as 5% Pd/C, are used in reductive amination reactions to produce derivatives like 3-(4-phenylpiperazin-1-yl)propan-1-amine with yields of 65-70%. benchchem.com Iridium and ruthenium complexes have also proven effective for the N-alkylation of amines with alcohols, a green method that produces water as the only byproduct. dtu.dk Specifically, the [Cp*IrCl2]2 complex catalyzes the condensation of diamines and diols to form the piperazine skeleton. dtu.dk

Photoredox catalysis represents a sustainable and green approach for chemical synthesis. mdpi.com An iridium-based photoredox catalyst has been used to generate an α-aminyl radical from a piperazine derivative, which then couples with a heteroarene. mdpi.com Copper-catalyzed reactions have also been developed for the synthesis of C2-functionalized piperazines. mdpi.com

The table below details various catalytic methods used in the synthesis of 4-phenylpiperazine derivatives.

| Catalyst System | Reaction Type | Substrates | Product Type |

| 5% Pd/C, H₂ | Reductive Amination | 4-Phenylpiperazine, 3-Aminopropanol | 3-(4-Phenylpiperazin-1-yl)propan-1-amine |

| 5% Pt/C, H₂ | Reductive Amination | Ester derivative, 2,3-dichlorophenylpiperazine | Cariprazine intermediate |

| [Rh(cod)Cl]₂ | Hydroaminomethylation | 1,1-diaryl-allyl alcohols, piperidines | 4,4-diarylbutylamines |

| [Cp*IrCl2]₂ | N-alkylation (condensation) | Diamines, Diols | C-substituted piperazines |

| Ir(ppy)₂(dtbbpy)PF₆ | Photoredox C-H Heteroarylation | Piperazine derivative, Heteroarene | α-heteroarylated piperazines |

| Copper catalyst | C-H Functionalization | Piperazine derivative, Heterocyclic aldehyde | α-heteroarylated piperazines |

One-Pot Reactions and Multi-Component Synthesis of this compound Derivatives

One-pot reactions and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure. rug.nl

A one-pot, two-step method has been developed for the radiosynthesis of [¹⁸F]FEt-PPZ, a potential ligand for the σ1 receptor. rsc.orgresearchgate.net This approach simplifies the preparation of the radiotracer. rsc.orgresearchgate.net Similarly, a one-pot synthesis of N1-[2-(4-Phenyl-piperazin-1-yl-) ethyl]-benzotriazole has been reported with a high yield of 95%. tsijournals.com

Multi-component reactions involving 1-phenylpiperazine have been utilized to create highly functionalized pyridine (B92270) derivatives. mdpi.com In one example, 1-phenylpiperazine, p-tolylaldehyde, and malononitrile (B47326) were reacted in the bio-based solvent eucalyptol (B1671775) to produce 2-amino-6-(4-phenylpiperazin-1-yl)-4-(p-tolyl)pyridine-3,5-dicarbonitrile in a 75% yield. mdpi.com Zinc-catalyzed multicomponent KA² coupling reactions between ketones, amines (including N-phenylpiperazine), and alkynes have also been developed to assemble tetrasubstituted propargylamines. nih.gov

The table below provides examples of one-pot and multi-component reactions involving 4-phenylpiperazine derivatives.

| Reaction Type | Reactants | Product | Yield |

| One-pot, two-step radiosynthesis | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, [¹⁸F]Fluoride | [¹⁸F]FEt-PPZ | 32% ± 5.8% |

| One-pot intramolecular cyclization | Not specified | N1-[2-(4-Phenyl-piperazin-1-yl-) ethyl]-benzotriazole | 95% |

| Multi-component reaction | 1-Phenylpiperazine, p-tolylaldehyde, malononitrile | 2-amino-6-(4-phenylpiperazin-1-yl)-4-(p-tolyl)pyridine-3,5-dicarbonitrile | 75% |

| Zinc-catalyzed KA² coupling | Ketone, N-phenylpiperazine, Alkyne | Tetrasubstituted propargylamines | Not specified |

Flow Chemistry Applications for Efficient Synthesis of this compound Compounds

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.netrsc.org This technology has been successfully applied to the synthesis of various piperazine-containing active pharmaceutical ingredients (APIs).

A notable application is in the synthesis of a key intermediate of the antipsychotic drug cariprazine. mdpi.comwipo.int This two-step continuous-flow process involves a DIBAL-H mediated selective ester reduction followed by a reductive amination using catalytic hydrogenation with 5% Pt/C. mdpi.com The use of a novel alternating diameter flow reactor was crucial for the first step. wipo.intiitkgp.ac.in

Flow chemistry has also been employed in the four-step synthesis of the arylpiperazine drug flibanserin, which included heterogeneously catalyzed reductive amination reactions. researchgate.net The synthesis of other piperazine-containing drugs like cyclizine, meclizine, and cinnarizine (B98889) has been achieved in good yields using multi-step continuous-flow systems that incorporate in-line purification via membrane separators. rsc.org

The table below highlights key parameters from flow chemistry applications in the synthesis of piperazine derivatives.

| Target Molecule/Intermediate | Key Reaction Steps in Flow | Reactor Type | Key Parameters |

| Cariprazine Intermediate | Selective ester reduction; Reductive amination | Alternating diameter flow reactor; Packed-bed reactor | Ester reduction: DIBAL-H, Toluene, -100 to 0 °C. Amination: 5% Pt/C, H₂, up to 50 bar, 40-100 °C. iitkgp.ac.in |

| Flibanserin | Reductive amination; Benzimidazolone formation; Deprotection | Not specified | Uninterrupted, four-step sequence. researchgate.net |

| Cinnarizine | Alcohol to chloride conversion; Reaction with piperazine | Not specified | In-line membrane separation for purification. rsc.org |

Neuropharmacological Profiles and Central Nervous System Activities of this compound Analogs

Antidepressant-like Effects of Phenylpiperazine Compounds

Phenylpiperazine derivatives are a recognized class of antidepressants, often acting as serotonin (5-HT2) reuptake inhibitors and/or receptor blockers. drugs.com Numerous studies have highlighted the antidepressant potential of novel compounds based on this scaffold. For example, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a) , a 5-HT3 receptor antagonist, demonstrated significant antidepressant-like effects in the forced swim test (FST) in mice without affecting motor activity. nih.govnih.gov This compound also potentiated the effects of 5-hydroxytryptophan (B29612) (5-HTP), further supporting its interaction with the serotonergic system. nih.govnih.gov

In another study, several phenylpiperazine pyrrolidin-2-one derivatives were evaluated, with compound EP-65 showing strong antidepressant-like activity in the FST, even more potent than the classic antidepressants imipramine (B1671792) and mianserin. nih.govpsu.edu The antidepressant effects of compounds like LQFM005 and its metabolite were also noted in the FST, with their action being linked to the 5-HT1A receptor. nih.govufg.br These findings indicate that the phenylpiperazine structure is a key pharmacophore for developing new antidepressant agents that can modulate various serotonin receptor subtypes. google.com

| Compound/Derivative | Test Model | Observed Antidepressant Effect | Putative Mechanism |

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Forced Swim Test (FST), 5-HTP induced head twitch | Significant antidepressant-like effects. nih.govnih.gov | 5-HT3 receptor antagonism. nih.govnih.gov |

| EP-65 (phenylpiperazine pyrrolidin-2-one derivative) | Forced Swim Test (FST) | Strong antidepressant-like activity, stronger than imipramine. nih.govpsu.edu | α-adrenolytic properties, affinity for 5-HT1A/5-HT2 receptors. nih.govpsu.edu |

| LQFM005 and LQFM235 | Forced Swim Test (FST) | Decreased immobility time. nih.govufg.br | 5-HT1A receptor activation. nih.govufg.br |

| Compound 21 (purine-2,6-dione derivative) | Forced Swim Test (FST) | Produced an antidepressant-like effect. psu.edu | Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. psu.edu |

Antipsychotic Activities and Dopamine Receptor Modulation by Phenylpiperazines

The phenylpiperazine moiety is a common feature in many antipsychotic drugs, primarily due to its ability to interact with dopamine receptors, particularly the D2 and D3 subtypes. Mafoprazine, a phenylpiperazine derivative, has been shown to have a high affinity for D2 receptors, suggesting its antipsychotic action is mainly through blocking these receptors. jst.go.jp

Research into N-phenylpiperazine analogs has revealed that they can selectively bind to the D3 receptor over the D2 receptor, which is a desirable characteristic for developing treatments for conditions like cocaine dependence and levodopa-induced dyskinesia in Parkinson's disease. nih.govresearchgate.net For example, compounds WC10 , WC26 , and WC44 showed selectivity for D3 receptors and were able to modulate cocaine self-administration in rats. nih.gov Furthermore, some extended-length 4-phenylpiperazine derivatives have been identified as allosteric modulators of dopamine receptors, meaning they can fine-tune the receptor's response to dopamine. nih.gov This modulation of dopamine receptors, both D2 and D3, is a key mechanism behind the antipsychotic potential of this class of compounds. researchgate.netacs.org

| Compound/Derivative | Receptor Target | Observed Effect | Potential Application |

| Mafoprazine | D2 receptor | High binding affinity, D2 receptor blocking activity. jst.go.jp | Antipsychotic. jst.go.jp |

| WC10, WC26, WC44 | D3 receptor (selective) | Modulated cocaine self-administration. nih.gov | Treatment for cocaine dependence. nih.gov |

| Compound 6a (3-thiophenephenyl N-phenylpiperazine analog) | D3 receptor (selective) | Active in hallucinogenic-dependent and L-dopa-dependent movement inhibition assays. researchgate.net | Treatment of levodopa-induced dyskinesia. researchgate.net |

| SB269652 | D2 and D3 receptors | Negative allosteric modulator. nih.gov | New generation of antipsychotic drugs. nih.gov |

Anticonvulsant Properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

A specific subset of phenylpiperazine compounds, the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has been synthesized and evaluated for anticonvulsant activity. nih.govnih.gov These compounds were designed as analogs of previously identified anticonvulsant agents. nih.govnih.gov In preclinical screening, these derivatives showed activity primarily in the maximal electroshock (MES) seizure model, which is indicative of potential efficacy against generalized tonic-clonic seizures. nih.govnih.govnih.gov

The anticonvulsant activity was found to be closely linked to the substituents on the anilide moiety of the molecule. nih.govnih.gov For instance, derivatives with a 3-(trifluoromethyl)anilide group generally showed higher anticonvulsant protection compared to those with a 3-chloroanilide group. nih.govnih.gov Some of these molecules also demonstrated activity in the 6-Hz screen, an animal model for therapy-resistant partial epilepsy. nih.govnih.gov The proposed mechanism for some of these compounds involves binding to voltage-sensitive sodium channels. nih.govnih.gov

| Compound/Derivative | Test Model | Observed Anticonvulsant Effect | Key Structural Feature |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | Maximal Electroshock (MES) | Effective at 100 mg/kg. nih.gov | 3-chloroanilide. nih.gov |

| 3-(trifluoromethyl)anilide derivatives (e.g., 14, 16, 18, 19, 20) | Maximal Electroshock (MES), 6-Hz screen | Showed protection in MES seizures; some active in 6-Hz screen. nih.govnih.gov | 3-(trifluoromethyl)anilide. nih.govnih.gov |

| Compound 19 | Maximal Electroshock (MES) | Highest anticonvulsant activity in its series. nih.gov | 3-(trifluoromethyl)anilide. nih.gov |

| N-benzylamides of alpha-(4-phenylpiperazine)-gamma-hydroxybutyric acid | Maximal Electroshock (MES) | Displayed anticonvulsant activity. nih.gov | N-benzylamide of a γ-hydroxybutyric acid derivative. nih.gov |

Cognition Enhancement and Research in Neurodegenerative Disorders

Phenylpiperazine derivatives are also being investigated for their potential to enhance cognition and treat neurodegenerative disorders like Alzheimer's disease. One approach is through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. A series of novel hybrids derived from 4-(N-acetylamino)phenol and piperazine showed excellent AChE inhibition and were able to reverse scopolamine-induced memory deficits in mice. nih.gov

Compounds 1b and 2d from this series emerged as particularly promising cognition enhancers. nih.gov The mechanism for these compounds involves a dual binding affinity and mixed-type inhibition of AChE. nih.gov Other research has focused on the development of 5-HT6 receptor inverse agonists, as this receptor is a target for cognitive enhancement. An arylsulfonamide of a 2-phenylpyrrole-3-carboxamide analogue, compound 27 , has shown promise in this area by reversing cognitive impairments in animal models. acs.org While the direct link of this compound to "smart drugs" is broad, the structural class of phenylpiperazines is recognized for its effects on serotonin, which plays a role in cognitive processes. mdpi.com

Antimicrobial and Anti-infective Applications of this compound Scaffold

The this compound scaffold is not only active in the central nervous system but also shows promise as a source of new antimicrobial and anti-infective agents. nih.gov As bacterial resistance to existing drugs is a growing concern, the development of new classes of antimicrobial compounds is crucial. nih.gov

Derivatives of N-phenylpiperazine have been synthesized and tested against a variety of pathogens, including bacteria and fungi. nih.gov For instance, certain 1-(4-nitrophenyl)piperazine (B103982) derivatives have shown moderate activity against Staphylococcus aureus and various mycobacterial strains. nih.gov Other studies have focused on creating hybrid molecules, such as combining the phenylpiperazine moiety with a 1,2,4-triazole (B32235) ring, which has been shown to be crucial for antibacterial activity. mdpi.com Pyrimidine incorporated piperazine derivatives have also been synthesized, with some showing good antibacterial and significant antifungal activity. researchgate.net Furthermore, some phenylpiperazine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.com

| Derivative Class | Target Pathogen(s) | Observed Activity |

| 1-(4-nitrophenyl)piperazine derivatives | Staphylococcus aureus, Mycobacteria, Fusarium avenaceum | Moderate antistaphylococcal, antimycobacterial, and antifungal effects. nih.gov |

| 1,2,4-triazole-3-thiones with phenylpiperazine | S. aureus, B. subtilis, P. aeruginosa, P. mirabilis | Phenylpiperazine moiety was crucial for high antibacterial activity. mdpi.com |

| Pyrimidine incorporated piperazine derivatives | Bacteria and Fungi | Good antibacterial and significant antifungal activity. researchgate.net |

| 4′-(Piperazin-1-yl)benzanilides | Plasmodium falciparum, Gram-positive and Gram-negative bacteria | Broad-spectrum anti-infective properties. mdpi.com |

| Chalcone linked amine derivatives | Bacteria | Some derivatives showed antimicrobial activity. tandfonline.com |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been the subject of research for their potential antibacterial properties. Studies have shown that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, new 4-phenylpiperazine derivatives incorporating heterocyclic systems like thiazole (B1198619) and oxadiazole, along with functional groups such as thioamide and amidoxime (B1450833), have been synthesized and evaluated. researchgate.net Thioamide and amidoxime derivatives, in particular, demonstrated significant antimicrobial activity against anaerobic bacteria, including both Gram-negative and Gram-positive strains, although they were found to be inactive against aerobic bacteria. researchgate.net

In other research, N-alkyl and N-aryl piperazine derivatives have been investigated, with some showing activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Furthermore, a series of N-phenylpiperazine derivatives were synthesized and tested against various pathogens. researchgate.net While many of the compounds showed moderate effects, their activity is an area of ongoing investigation. researchgate.net

The antimicrobial activity of para-alkoxyphenylcarbamic acid esters containing a substituted N-phenylpiperazine moiety has also been assessed. scielo.br These compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). scielo.br However, the tested substances were found to be inactive against S. aureus, with Minimum Inhibitory Concentrations (MICs) greater than 1.00 mg/mL. scielo.br

Chalcone-linked amine derivatives that include a 4-phenylpiperazin-1-yl moiety have also been synthesized and screened for antimicrobial activity. tandfonline.com The majority of these compounds displayed varied levels of inhibition against the tested microorganisms, with Gram-positive bacteria being the most sensitive. tandfonline.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Compound Type | Target Bacteria | Activity Level | Source |

|---|---|---|---|

| Thioamide & Amidoxime Derivatives | Anaerobic (Gram-positive & Gram-negative) | High | researchgate.net |

| Thioamide & Amidoxime Derivatives | Aerobic | Inactive | researchgate.net |

| N-alkyl & N-aryl piperazines | Staphylococcus aureus, Pseudomonas aeruginosa | Active | nih.gov |

| para-alkoxyphenylcarbamic acid esters | Staphylococcus aureus | Inactive (MIC > 1.00 mg/mL) | scielo.br |

Antifungal Efficacy Against Candida Species

Several studies have highlighted the potential of this compound derivatives as antifungal agents, particularly against Candida species. A series of (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives were synthesized, and many of these compounds, including 25 new ones, were found to strongly inhibit the morphological transition and virulence of Candida albicans without affecting its growth rate. nih.gov One novel compound, (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine), was particularly effective at attenuating C. albicans virulence by interfering with hyphal development and showed no cytotoxicity to human cells at micromolar concentrations. nih.gov Furthermore, 15 of the 34 derivatives strongly inhibited C. albicans biofilm formation by more than 70%. nih.gov

Research into para-alkoxyphenylcarbamic acid esters with a substituted N-phenylpiperazine component also revealed anticandidal activity. scielo.br The activity of derivatives containing a 4-(4-fluorophenyl)piperazin-1-yl group against C. albicans was found to increase with the length of the alkoxy chain, a phenomenon known as the cut-off effect. scielo.br For derivatives with a 4-(3-trifluoromethylphenyl)piperazin-1-yl fragment, the most lipophilic compound demonstrated the highest activity. scielo.br

A novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, showed high-efficiency and broad-spectrum activity, with a Minimum Inhibitory Concentration (MIC) against pathogenic fungi ranging from 0.0625 to 4 µg/ml in vitro. nih.gov This compound was also effective at inhibiting biofilm formation in C. albicans. nih.gov

Additionally, arylsulfonamide-based compounds have been screened against a range of Candida species, including C. albicans, C. parapsilosis, and C. glabrata. mdpi.com This research aims to establish a structure-activity relationship to develop new topical antifungal treatments. mdpi.com Drimane derivatives have also been evaluated for their in vitro activity against three pathogenic Candida strains, with one previously unknown compound showing better antifungal activity than the others. mdpi.com

Interactive Data Table: Antifungal Activity of this compound Derivatives against Candida Species

| Compound Type | Candida Species | Key Findings | Source |

|---|---|---|---|

| (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives | C. albicans | Inhibited morphological transition and biofilm formation. | nih.gov |

| para-alkoxyphenylcarbamic acid esters | C. albicans | Activity influenced by alkoxy chain length and lipophilicity. | scielo.br |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi, including Candida | High-efficiency, broad-spectrum, inhibited biofilm formation. | nih.gov |

| Arylsulfonamide-based compounds | C. albicans, C. parapsilosis, C. glabrata | Fungistatic potential, with some derivatives showing fungicidal effects. | mdpi.com |

Antiviral Potential, Including COVID-19 Related Research

The piperazine scaffold is a significant heterocyclic structure in medicinal chemistry, with many approved drugs for various viral infections containing this moiety. arabjchem.org Research has explored the antiviral properties of piperazine derivatives against a range of viruses. arabjchem.org

In the context of COVID-19, a molecular hybridization approach was used to synthesize potential antiviral agents for SARS-CoV-2. mdpi.com This strategy involves combining different pharmacophores to create new molecules with enhanced activity. While specific this compound derivatives were not the sole focus, the broader class of piperazine-containing compounds is being investigated for its potential to combat the virus. arabjchem.orgsdu.dk The rationale is that these compounds may interfere with viral entry or replication processes. sdu.dk

Studies on 3-phenylpiperidine-2,6-dione derivatives, which can be conceptually related to phenylpiperazine structures, were tested for their antiviral activity. nih.gov However, these specific compounds did not show activity against HIV-1, BVDV, or representatives of ssRNA- and dsRNA viruses. nih.gov

Antimycobacterial Activity of Substituted Phenylpiperazine Compounds

Substituted phenylpiperazine compounds have demonstrated notable in vitro activity against various mycobacterial strains. Derivatives of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates were tested against Mycobacterium kansasii and Mycobacterium avium. semanticscholar.org The study found that these compounds generally exhibited MIC values in the range of 8-1000 µmol/l and showed better activity against M. kansasii 235/80 and M. avium 330/88 than isoniazid (B1672263). semanticscholar.org The substitution on the phenyl ring of the 4-phenylpiperazine was a key factor influencing activity. semanticscholar.org

In another study, a series of new N-phenylpiperazines were synthesized and evaluated for their antimycobacterial activity. researchgate.net Two compounds, 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride, showed the highest inhibitory activity against M. kansasii with MICs of 15.4 and 15.0 µM, respectively. nih.gov The latter also demonstrated activity against M. marinum with an MIC of 15.0 µM. nih.gov

Furthermore, 2,5-disubstituted-benzoxazole derivatives containing a 4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido moiety were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. dergipark.org.tr These compounds showed broad antimycobacterial activity with MIC values between 8-64 µg/ml. dergipark.org.tr Compound 9, which has a fluoro atom on the benzyl (B1604629) moiety and a chloro atom on the phenylpiperazine moiety, was the most active derivative against both M. tuberculosis and its isolate, with an MIC value of 8 µg/ml for both. dergipark.org.tr

Additionally, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted acetophenone) hydrazone derivatives were synthesized and tested against M. tuberculosis H37Rv. tubitak.gov.tr Among the tested compounds, two exhibited the best antimycobacterial activity with an MIC value of 5 μg/mL. tubitak.gov.tr

Interactive Data Table: Antimycobacterial Activity of Substituted Phenylpiperazine Compounds

| Compound Class | Mycobacterial Strain(s) | Key Findings | Source |

|---|---|---|---|

| 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates | M. kansasii, M. avium | Better activity than isoniazid against tested strains. | semanticscholar.org |

| N-(4-nitrophenyl)piperazine derivatives | M. kansasii, M. marinum | High inhibitory activity with MICs around 15 µM. | nih.gov |

| 2,5-disubstituted-benzoxazole derivatives | M. tuberculosis | Broad activity with MICs of 8-64 µg/ml; one compound had an MIC of 8 µg/ml. | dergipark.org.tr |

Anticancer and Cytotoxic Investigations of this compound Derivatives

Inhibition of Cancer Cell Proliferation by Phenylpiperazine Conjugates

Phenylpiperazine conjugates have been investigated for their ability to inhibit the proliferation of cancer cells. One approach involves conjugating a cytotoxic agent to a targeting moiety that includes a phenylpiperazine structure. For instance, pH (Low) Insertion Peptide (pHLIP) has been used to deliver monomethyl auristatin E (MMAE), a potent microtubule inhibitor, to cancer cells. nih.govnih.gov These pHLIP-MMAE conjugates have been shown to induce a potent cytotoxic effect, inhibiting cell growth by over 90% in a concentration- and pH-dependent manner. nih.govnih.gov The conjugates exhibited a significantly higher anti-proliferative effect at the low pH characteristic of tumor microenvironments compared to physiological pH. nih.govnih.gov

Plastoquinone analogs containing an N-phenylpiperazine moiety have also been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net One particular analog, PQ11, demonstrated promising anticancer activity against the MCF7 breast cancer cell line by suppressing cell proliferation. researchgate.net

Furthermore, chrysin-piperazine conjugates have been synthesized and evaluated for their in vitro anticancer activity against HeLa, CaSki, and SKOV-3 cancer cell lines. researchgate.net The nature and position of functional groups on the piperazine core were found to influence the anticancer effects. researchgate.net

Induction of Apoptosis in Various Cancer Cell Lines by this compound Analogs

Analogs of this compound have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) have demonstrated significant cytotoxicity against prostate cancer cell lines (DU 145, PC-3, and LNCaP) by inducing apoptosis and inhibiting cell cycle progression. benchchem.com

Plastoquinone analogs featuring an N-phenylpiperazine component have also been found to induce apoptosis. researchgate.net One such analog, PQ11, was shown to increase oxidative stress and induce apoptosis in the MCF7 breast cancer cell line. researchgate.net Another analog, PQ2, exhibited significant cytotoxicity in HCT-116 cells and was found to induce apoptosis in these cells. researchgate.net

Novel 5-deazaalloxazine analogs, some of which incorporate a 4-phenylpiperazin-1-yl moiety, have been synthesized and tested for their antitumor activities. mdpi.com One compound, 3h, was found to induce a significant increase in both early and late apoptosis in MCF-7 breast cancer cells. mdpi.com

Thiosemicarbazones containing a piperazine ring, designed as analogs of Triapine, have also been investigated for their anticancer activity. nih.gov These compounds were found to inhibit the cell cycle and induce apoptosis, with the specific mechanism being dependent on the genetic profile of the cancer cell line. nih.gov

Interactive Data Table: Apoptosis Induction by this compound Analogs

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Source |

|---|---|---|---|

| 6-(4-phenylpiperazin-1-yl)pyridin-3-amine derivatives | DU 145, PC-3, LNCaP (prostate) | Induction of apoptosis, cell cycle inhibition. | benchchem.com |

| Plastoquinone analogs with N-phenylpiperazine | MCF7 (breast), HCT-116 | Increased oxidative stress, induction of apoptosis. | researchgate.net |

| 5-deazaalloxazine analogs with 4-phenylpiperazin-1-yl | MCF-7 (breast) | Significant increase in early and late apoptosis. | mdpi.com |

Therapeutic Potential in Specific Cancer Types, such as Prostate Cancer

Recent research has highlighted the potential of 4-phenylpiperazine derivatives as anticancer agents, particularly for prostate cancer. Novel thiourea and thiazolidinone derivatives synthesized from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine have demonstrated significant cytotoxic activity against various prostate cancer (PC) cell lines, including DU 145, PC-3, and LNCaP. nih.govresearchgate.netdntb.gov.ua

One particular thiourea derivative, compound 5a , emerged as a potent cytotoxic agent. nih.gov Further investigations into its mechanism of action revealed that it induces apoptosis and DNA fragmentation in PC cell lines. nih.gov Additionally, compound 5a was found to inhibit cell cycle progression, leading to an accumulation of cells in the G1 or S phases. nih.gov These findings suggest that 4-phenylpiperazine derivatives could be promising candidates for the development of new therapeutic strategies against prostate cancer. nih.govbohrium.comresearchgate.net

The synthesis of these anticancer compounds often starts from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, a known anticancer agent itself. researchgate.netbohrium.comresearchgate.net The process involves the reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine to produce 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which is then further modified. nih.govresearchgate.netbohrium.com The structures of these synthesized compounds are typically confirmed using various spectroscopic methods. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects of Phenylpiperazine Derivatives

Phenylpiperazine derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties. biomedpharmajournal.orgontosight.ai Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of cytokine production. nih.govresearchgate.netresearchgate.net

A series of N-phenyl piperazine derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential. biomedpharmajournal.org Among the synthesized compounds, P7 consistently showed the highest anti-inflammatory activity across most concentrations tested. At a concentration of 500 µg/mL, all tested compounds exhibited significant anti-inflammatory effects, ranging from 85-90%. biomedpharmajournal.org Another study focused on 1-((2,3-Dihydrobenzo[b] biomedpharmajournal.orgontosight.aidioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Compound 3k from this series was identified as a potent anti-inflammatory agent with no observed ulcerogenic activity. nih.gov Computational docking studies supported these findings, showing that compound 3k interacts with key residues in the active site of the COX-2 enzyme. nih.gov Some phenylpiperazine derivatives of 1,4-benzodioxan have shown potent anti-inflammatory effects by reducing carrageenan-induced paw edema. researchgate.net

The immunomodulatory effects of phenylpiperazine derivatives have also been investigated. For instance, aripiprazole, a marketed phenylpiperazine, has demonstrated a significant anti-inflammatory effect by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-13, and IL-17α. frontiersin.orgfrontiersin.org This suggests that phenylpiperazine derivatives may have a protective role against excessive inflammatory responses. frontiersin.orgfrontiersin.org

Other Noteworthy Biological Activities of this compound Compounds

Beyond their anticancer and anti-inflammatory properties, this compound derivatives exhibit a broad spectrum of biological activities, primarily through their interactions with various receptors and enzymes.

Alpha-1 Adrenoceptors: A number of 4-phenylpiperidine-2,6-dione (B1266656) derivatives with a phenylpiperazinylalkyl moiety have been synthesized and shown to have nanomolar affinities for human cloned α(1A)-, α(1B)-, and α(1D)-adrenergic receptor subtypes. nih.gov Specifically, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (34) displayed the highest affinity for the α(1A)-AR and acted as an antagonist. nih.gov Other studies have also identified phenylpiperazine derivatives with high affinity for α1-adrenoceptors, with some compounds showing selectivity for this receptor over α2-adrenoceptors. core.ac.uknih.govresearchgate.net The presence of an o-methoxyphenyl)piperazine moiety appears to be important for high affinity. nih.govacs.org

5-HT Receptors: Phenylpiperazine derivatives have been extensively studied as ligands for serotonin (5-HT) receptors. if-pan.krakow.pl Novel N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione have shown high affinity for 5-HT(2A) receptors, acting as antagonists. if-pan.krakow.pl The length of the alkyl linker and the substitution pattern on the phenyl ring of the piperazine moiety have been found to be crucial for affinity and selectivity. nih.gov For instance, compounds with a three-methylene linker and a 4-fluorophenyl-1-piperazine fragment exhibited high affinity for 5-HT(2A) receptors. nih.gov Furthermore, certain derivatives have shown dual activity at 5-HT1A receptors and the serotonin transporter, suggesting their potential as antidepressants. researchgate.net The specific labeling of 5-HT(1B) receptors in the rat frontal cortex has been achieved using the phenylpiperazine derivative [3H]GR125,743. nih.gov

Adenosine (B11128) A2A Receptors: Derivatives of 2-((4-aryl(alkyl)piperazin-1-yl)alkylamino)-5′-N-ethylcarboxamidoadenosine have been identified as potent and selective agonists of the A2A adenosine receptor (A2AAR), with potential applications as anti-inflammatory agents. sci-hub.seresearchgate.netacs.org Docking studies have guided the design of these compounds, leading to the identification of highly potent and selective A2A agonists. acs.org Conversely, other thiazolo[5,4-d]pyrimidine derivatives containing a phenylpiperazine moiety have been developed as potent and selective A2A AR inverse agonists. nih.gov The 5-(N4-substituted-piperazin-1-yl) derivatives, however, showed little to no affinity for the A2A AR but did bind to the A1 AR subtype. tandfonline.com

D3 Receptors: N-phenylpiperazine analogs have been designed to selectively target the D3 dopamine receptor over the D2 subtype. nih.gov The selectivity is attributed to the ability of these compounds to bind in a bitopic manner, interacting with both the orthosteric binding site and a unique secondary binding site on the D3 receptor. nih.gov

Adipose Triglyceride Lipase (ATGL): Derivatives of 1-nitroso-4-phenylpiperazine (B116761) have shown promise as inhibitors of adipose triglyceride lipase (ATGL), an enzyme involved in lipid metabolism. benchchem.com Hydrazone-based inhibitors derived from this compound have also been developed and tested for their activity against ATGL. researchgate.net

Tyrosinase: Several studies have explored phenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netmdpi.combenchchem.comresearchgate.netacs.org N-(substituted-phenyl)-4-(4-phenyl-1-piperazinyl) butanamides and related compounds have emerged as excellent inhibitors of mushroom tyrosinase (mTYR), with some derivatives showing significantly higher potency than the standard inhibitor, kojic acid. mdpi.com A novel compound, (4-phenylpiperazin-1-ium) hydrogenfumarate, has also been identified as a potent tyrosinase inhibitor through docking-based drug design. researchgate.net

Monoamine Oxidase B (MAO-B): Chalcone derivatives incorporating a phenylpiperazine moiety have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase A (hMAO-A) and B (hMAO-B). dergipark.org.trresearchgate.net Several of these compounds displayed good inhibition against hMAO-B, with some exhibiting IC50 values in the sub-micromolar range. dergipark.org.tr Additionally, computational studies have identified 6-methoxy-2-(4-phenylpiperazin-1-yl)quinoline as a promising MAO-B inhibitor with favorable drug-like properties. researchgate.net Some hydrazone derivatives have also been synthesized and show inhibitory activity against MAO enzymes. mdpi.com Other studies have focused on developing dual-target ligands with both histamine (B1213489) H3 receptor and MAO-B inhibitory activity. nih.gov

Mechanisms of Action and Molecular Interactions of 4 Phenylpiperazin 1 Amine Derivatives

Receptor Binding and Ligand-Target Interactions of Phenylpiperazine Compounds

The phenylpiperazine core is a key pharmacophore that facilitates interactions with several G-protein coupled receptors (GPCRs). The basic nitrogen atom of the piperazine (B1678402) ring is often crucial for forming ionic bonds with acidic residues, such as aspartate, in the transmembrane domains of these receptors. nih.gov

Phenylpiperazine derivatives are well-known for their significant interactions with serotonin (B10506) (5-HT) receptors, demonstrating a range of affinities and functional activities from agonism to antagonism.

Certain 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives have been synthesized and evaluated for their affinity for 5-HT1A and 5-HT2A receptors. nih.gov Compounds featuring a phenylpropyl substituent at the 7-position of the purine-2,6-dione (B11924001) ring, or those with a phenylmethyl group at position 7 combined with a 2-methoxy substitution on the phenylpiperazine moiety, displayed notable affinity for 5-HT1A receptors, with Ki values ranging from 8 to 50 nM. nih.gov However, these structural modifications did not yield potent 5-HT2A ligands, as their affinity for this receptor subtype was low (Ki = 115-550 nM). nih.gov In functional assays, these high-affinity 5-HT1A ligands behaved as postsynaptic antagonists. nih.gov

The introduction of a 4,5-dihydrothiazole substituent on the arylpiperazine scaffold has also been explored to modulate activity at serotonergic receptors. nih.gov Molecular docking studies suggest that the protonatable nitrogen of the piperazine ring is critical for binding to an aspartate residue (Asp3.32) in the 5-HT1A receptor's binding site. nih.gov Furthermore, N4-substitution on simple arylpiperazines can significantly enhance their affinity for 5-HT1A sites. lookchem.com For instance, derivatives where the 4-substituent is a phthalimido or benzamido group separated by a four-methylene unit from the piperazine nitrogen exhibit high affinity. One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has a reported Ki value of 0.6 nM for the 5-HT1A receptor. lookchem.com

The 5-HT2A receptor is a key target for treating psychiatric disorders, and arylpiperazine derivatives have been developed as antagonists. mdpi.com The interaction between these ligands and the 5-HT2A receptor has been investigated using molecular docking, which helps to elucidate the binding modes and structural features that influence inhibitory activity. mdpi.com Some phenylpiperazine-hydantoin derivatives have been found to be potent dual 5-HT1A receptor and α-adrenergic receptor ligands. nih.gov

| Compound Class | Target Receptor | Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Purine-2,6-dione derivatives | 5-HT1A | 8 - 50 nM | Postsynaptic Antagonist |

| Purine-2,6-dione derivatives | 5-HT2A | 115 - 550 nM | Low Affinity |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM | High-Affinity Ligand |

Derivatives of 4-phenylpiperazin-1-amine are pivotal in the development of ligands with selectivity for dopamine (B1211576) D2-like receptor subtypes (D2, D3, and D4). This selectivity is crucial as these subtypes are implicated in various neurological and psychiatric conditions.

Studies on N-phenylpiperazine analogs have shown that they can bind selectively to the D3 versus the D2 receptor subtype, despite the high degree of amino acid sequence homology between them. nih.gov For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited a range of binding affinities at the D3 receptor with Ki values between 1.4 and 43 nM, and a D3 vs. D2 selectivity of 67 to 1831-fold. mdpi.com One compound from this series demonstrated a D3 binding affinity in the nanomolar range with approximately 500-fold selectivity over the D2 receptor. nih.gov This high selectivity is often attributed to the ability of these compounds to bind in a "bitopic" manner, engaging with both the primary binding site and a secondary, allosteric site on the D3 receptor. nih.gov

The structural features contributing to this selectivity have been extensively studied. For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the presence of a 2,3-dichlorophenylpiperazine moiety resulted in the highest D3 receptor affinity (subnanomolar range). acs.org In contrast, a 2-methoxyphenylpiperazine analog showed a threefold increase in D3 affinity compared to the unsubstituted phenylpiperazine, but its D2 affinity increased nearly tenfold, leading to reduced selectivity. acs.org

Furthermore, assembling phenylpiperazines with 7a-azaindole via different spacers has led to the development of subtype-selective ligands that preferentially interact with D4, D2, or D3 receptors. acs.org Docking studies based on receptor homology models have identified specific interactions with conserved amino acids like Asp3.32 and His6.55, as well as less conserved residues that contribute to subtype selectivity. acs.org

| Compound Class / Derivative | D3 Receptor Affinity (Ki) | D2 Receptor Affinity (Ki) | D3 vs. D2 Selectivity |

|---|---|---|---|

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | 1.4 - 43 nM | Varies | 67 - 1831-fold |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | 2.5 - 31 nM | Varies | 73 - 1390-fold |

| [4-(4-Carboxamidobutyl)]-1-(2,3-dichlorophenyl)piperazine | Subnanomolar | Varies | High |

| [4-(4-Carboxamidobutyl)]-1-(2-methoxyphenyl)piperazine | ~3-fold higher than unsubstituted | ~10-fold higher than unsubstituted | Reduced |

The A2A adenosine (B11128) receptor (A2AAR), a Gs-coupled receptor, is a significant target in medicinal chemistry. nih.gov While many ligands are developed as antagonists, some exhibit inverse agonism, meaning they can reduce the receptor's basal activity in the absence of an agonist. nih.govkcl.ac.uk Inverse agonists, such as ZM241385, are known to bind preferentially to the inactive state of the A2AAR, thereby reducing constitutive receptor activity. kcl.ac.uk

While the literature extensively covers A2AAR antagonists and the concept of inverse agonism, specific studies detailing this compound derivatives as A2AAR inverse agonists are not prominently featured in the provided search results. However, the development of various heterocyclic compounds, including those with purine (B94841) and triazolotriazine scaffolds, has yielded potent A2AAR antagonists. mdpi.com For instance, ZM241385, a non-xanthine antagonist, binds to the A2AAR with high affinity (Ki = 1.6 nM). mdpi.com The development of A2AAR antagonists is a promising strategy for neurodegenerative disorders. nih.govnih.gov It is plausible that within the vast chemical space of phenylpiperazine derivatives, compounds with A2A inverse agonist activity exist or could be designed, but specific research confirming this for this compound analogs requires further investigation.

Phenylpiperazine derivatives frequently exhibit high affinity for α1-adrenergic receptors (α1-ARs), which are G-protein coupled receptors divided into α1A, α1B, and α1D subtypes. mdpi.com These compounds typically act as antagonists at these receptors. nih.govmdpi.com

A study of novel phenylpiperazine derivatives of phenytoin (B1677684) found that they possessed affinities for α1-adrenoceptors in the nanomolar to submicromolar range. nih.gov Structure-activity relationship (SAR) analysis revealed that the most active compounds contained 2-alkoxyphenylpiperazine moieties. nih.gov Molecular docking of N-phenylpiperazine derivatives to the α1A-adrenoceptor has shown that key binding sites include amino acid residues such as Asp106, Gln177, Ser188, and Ser192, with the binding driven by hydrogen bonds and electrostatic forces. rsc.org

In another series of 1,4-substituted piperazine derivatives, compounds possessing a 1-(o-methoxyphenyl)piperazine moiety showed particularly high affinity and selectivity for α1-ARs. ingentaconnect.com For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride had a Ki value of 2.4 nM for α1-ARs and was over 142-fold more selective for α1 over α2-adrenoceptors. ingentaconnect.com Functional assays confirmed their antagonistic properties, with pA2 values indicating potent activity. ingentaconnect.com For a selection of hydantoin-arylpiperazine derivatives, all tested compounds with high α1-AR affinity acted as antagonists towards the α1A, α1B, and α1D subtypes. nih.govmdpi.com

| Compound | α1-AR Affinity (Ki) | α1 vs. α2 Selectivity | Functional Activity (pA2) |

|---|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.4 nM | 142.13-fold | 8.807 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.1 nM | 61.05-fold | 8.441 - 8.807 (range for class) |

| Various Phenylpiperazine-phenytoin derivatives | Nanomolar to submicromolar | Moderately selective | Antagonistic |

Enzymatic Inhibition and Modulation by this compound Analogs

Beyond receptor modulation, derivatives of this compound have been investigated as inhibitors of key metabolic enzymes.

Adipose triglyceride lipase (B570770) (ATGL) is the rate-limiting enzyme for the hydrolysis of triacylglycerols (TGs) stored in cellular lipid droplets. nih.gov Inhibition of ATGL is a therapeutic strategy for metabolic disorders characterized by elevated circulating fatty acids, such as insulin (B600854) resistance and non-alcoholic fatty liver disease. nih.gov

This compound serves as a key nucleophile in the synthesis of hydrazone-based ATGL inhibitors. nih.gov In one study, this compound was reacted with various substituted benzaldehydes to produce a series of hydrazone analogs. nih.gov This work led to the development of Atglistatin, a selective small-molecule inhibitor of ATGL that reduces fatty acid mobilization in vitro and in vivo. nih.govmedchemexpress.com Atglistatin inhibits lipolysis with an IC50 of 0.7 µM. medchemexpress.com

However, Atglistatin is a species-selective inhibitor, being effective against mouse ATGL but not human ATGL. nih.gov This has prompted the development of other inhibitors, such as NG-497, which selectively inactivates human ATGL. nih.gov The structural basis for this species selectivity lies within a hydrophobic cavity near the active site, where differences in three specific amino acid residues determine inhibitor efficacy. nih.gov The development of these inhibitors validates ATGL as a pharmacological target and provides chemical tools to study its role in human physiology and disease. nih.govnih.gov

| Inhibitor | Target Enzyme | Inhibitory Concentration (IC50) | Species Selectivity |

|---|---|---|---|

| Atglistatin | Adipose Triglyceride Lipase (ATGL) | 0.7 µM | Mouse-selective |

| NG-497 | Adipose Triglyceride Lipase (ATGL) | Not specified | Human-selective |

Tyrosinase Enzyme Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the development of depigmenting agents. researchgate.net Several derivatives of 4-phenylpiperazine have been investigated as tyrosinase inhibitors.

One study reported a series of nitrophenylpiperazine derivatives, with compound 4l , which features an indole (B1671886) moiety, demonstrating a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.govmendeley.com Kinetic analysis of this compound revealed a mixed-type inhibition mechanism against the tyrosinase enzyme. nih.govmendeley.com This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. nih.govmendeley.com Molecular docking studies further elucidated that the piperazine ring helps to correctly orient the substituted moiety within the active site of the tyrosinase enzyme. nih.gov

Another study explored 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one and 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives. Among these, compound 4b was identified as a potent inhibitor with an IC50 of 3.80 µM. researchgate.net Structure-activity relationship (SAR) analysis of various benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides indicated that benzylpiperazine derivatives showed different potencies compared to benzylpiperidine derivatives, suggesting that the basic amino group of the piperazine moiety could be involved in interactions with the tyrosinase enzyme. acs.org

| Compound | Derivative Class | IC50 (µM) | Inhibition Mechanism |

| 4l | Nitrophenylpiperazine with indole moiety | 72.55 | Mixed |

| 4b | 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | 3.80 | Not specified |

Monoamine Oxidase (MAO) Inhibition Pathways

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. mdpi.commdpi.com A series of para-substituted 4-phenylpiperidines and 4-phenylpiperazines have been synthesized and evaluated for their affinity towards MAO-A and MAO-B. nih.gov The study revealed that para-substituents with a low dipole moment increased the affinity for MAO-A, while large, hydrophobic substituents resulted in high affinity for MAO-B. nih.gov

In another study, a series of 1,4-biphenylpiperazine derivatives were designed as MAO inhibitors. nih.gov Many of these compounds showed selectivity towards hMAO-B over hMAO-A. nih.gov Notably, compound 20 exhibited the best activity and selectivity for hMAO-B with an IC50 value of 53 nM and a selectivity index of 1122-fold over MAO-A. nih.gov

Pyridazinobenzylpiperidine derivatives have also been investigated as MAO inhibitors, with most compounds showing a higher inhibition of MAO-B than MAO-A. mdpi.comCompound S5 was the most potent inhibitor of MAO-B with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net

| Compound | Derivative Class | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| Compound 20 | 1,4-Biphenylpiperazine | hMAO-B | 53 | 1122 |

| Compound S5 | Pyridazinobenzylpiperidine | MAO-B | 203 | 19.04 |

Complement System Protease (C1s) Inhibition and its Mechanism

The complement system is a component of the innate immune system, and its dysregulation can lead to various inflammatory and autoimmune diseases. nih.gov The C1s protease is a key enzyme in the classical complement pathway. nih.gov A derivative, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) , has been identified as a selective and competitive inhibitor of C1s. nih.govnih.gov

Biochemical studies demonstrated that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of about 5.8 μM. nih.gov A high-resolution crystal structure revealed that A1 interacts with the substrate recognition site of C1s, providing a physical basis for its inhibitory mechanism. nih.govnih.gov This discovery has paved the way for the development of more potent and selective small-molecule inhibitors of C1s. nih.govnih.gov In a related effort, a non-amidine C1s inhibitor, 1-aminophthalazine , was identified as a unique S1 binder to C1s, leading to the development of a novel series of potent and selective C1s inhibitors. acs.org

| Compound | Derivative Class | Target | Kd (µM) | Ki (µM) | Inhibition Mechanism |

| A1 | 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide | C1s | ~9.8 | ~5.8 | Competitive |

| 1-aminophthalazine | 1-aminophthalazine | C1s | Not specified | Not specified | S1 binder |

Cellular Pathway Perturbations by this compound Derivatives

Cell Cycle Arrest Mechanisms Induced by Phenylpiperazines

Phenylpiperazine derivatives have been shown to exert anticancer effects by inducing cell cycle arrest in various cancer cell lines. For instance, naftopidil, a phenylpiperazine derivative, has been reported to inhibit prostate cancer cell growth by arresting the cell cycle in the G1 phase. mdpi.com A specific dispiropiperazine derivative, SPOPP-3 (1) , was found to have anti-proliferative activity against a panel of human cancer cell lines by arresting the cell cycle at the G2/M phase. nih.gov This cell cycle arrest was associated with the disruption of normal mitotic spindle positioning. nih.gov

Another study on piperine, which contains a piperidine ring similar in structure to piperazine, demonstrated that it induces G1 phase cell cycle arrest in melanoma cells. plos.org This arrest was correlated with the downregulation of cyclin D1 and the induction of p21. plos.org Furthermore, the treatment was associated with DNA damage, as indicated by the phosphorylation of H2AX, and the activation of ATR and Chk1. plos.org Similarly, cinobufagin (B1669057) was found to arrest A375 malignant melanoma cells at the G2/M phase of the cell cycle. frontiersin.org

| Compound | Cell Line | Cell Cycle Phase Arrest | Associated Molecular Events |

| Naftopidil | Prostate cancer | G1 | Not specified |

| SPOPP-3 (1) | Various cancer cells | G2/M | Disruption of mitotic spindle |

| Piperine | Melanoma | G1 | Downregulation of cyclin D1, induction of p21, DNA damage |

| Cinobufagin | Malignant melanoma | G2/M | Upregulation of ATM and Chk2, downregulation of CDC25C |

Apoptosis Induction Pathways Triggered by this compound Compounds

In addition to cell cycle arrest, this compound derivatives can induce programmed cell death, or apoptosis, in cancer cells through various signaling pathways. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have been shown to be potent anticancer agents that induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase. nih.gov Inactivation of c-Src is a central mechanism for inducing apoptosis in cancer cells treated with these purine analogs. nih.gov

Another novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us The inhibition of the PI3K/AKT pathway was identified as a major mechanism for its pro-apoptotic activity. e-century.us Furthermore, phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents that exhibit cytotoxic activity and induce apoptosis. nih.gov Molecular docking studies suggest that these compounds can bind to topoisomerase and DNA, with the phenylpiperazine moiety involved in π-π stacking interactions with nucleic acid bases. nih.gov Some synthetic molecules have been shown to activate caspase-independent apoptosis by triggering the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. mdpi.com

| Compound Class | Cancer Type | Apoptosis Pathway | Key Molecular Targets |

| 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs | Hepatocellular carcinoma | Caspase-dependent | c-Src kinase |

| Novel piperazine derivative | Leukemia | Caspase-dependent | PI3K/AKT, Src family kinases, BCR-ABL |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast cancer | Not specified | Topoisomerase II, DNA |

Impact on Neurotransmitter Release and Reuptake (e.g., Norepinephrine (B1679862), Serotonin, Dopamine)

Certain this compound derivatives have a significant impact on neurotransmitter systems in the brain. nih.gov A study of four novel diphenylbutylpiperazinepyridyl derivatives—FG5865 , FG5891 , FG5893 , and FG5909 —demonstrated their potent inhibition of the reuptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. nih.gov

In addition to reuptake inhibition, compounds FG5865 , FG5891 , and FG5893 were found to increase the release of serotonin and dopamine. nih.gov However, the induced release was less pronounced than that caused by agents like fenfluramine (B1217885) or amphetamine. nih.gov All four compounds also inhibited the glutamate-stimulated release of dopamine. nih.gov These findings highlight the complex interplay of these derivatives with neurotransmitter systems, suggesting their potential as modulators of synaptic transmission. nih.gov Phytochemicals have also been shown to modulate the biosynthesis and function of serotonin, dopamine, and norepinephrine for the treatment of monoamine neurotransmission-related psychiatric diseases. mdpi.com

| Compound | Neurotransmitter System | Effect on Reuptake | Effect on Release |

| FG5865 | Serotonin, Norepinephrine, Dopamine | Potent inhibition | Increased (Serotonin, Dopamine) |

| FG5891 | Serotonin, Norepinephrine, Dopamine | Potent inhibition | Increased (Serotonin, Dopamine) |

| FG5893 | Serotonin, Norepinephrine, Dopamine | Potent inhibition | Increased (Serotonin, Dopamine) |

| FG5909 | Serotonin, Norepinephrine, Dopamine | Potent inhibition | No significant effect |

GABA-ergic Neurotransmission Modulation

The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), plays a crucial role in regulating neuronal excitability. The modulation of GABAergic neurotransmission is a key mechanism of action for many centrally acting drugs. Derivatives of this compound have been investigated for their potential to interact with and modulate the GABAergic system, particularly through their effects on the GABAA receptor (GABAA-R).

Research has demonstrated that certain piperazine derivatives can act as antagonists of the human α1β2γ2 GABAA receptor. nih.gov This inhibitory action on the GABAA-R could lead to a reduction in the inhibitory input on catecholaminergic neurons, potentially contributing to increased levels of neurotransmitters like dopamine and norepinephrine in the brain. nih.gov This mechanism is not only relevant for understanding the therapeutic effects of psychiatric medications but also for managing potential toxic effects in cases of overdose. nih.gov